molecular formula C18H25N7O2 B5142214 1-cyclopentyl-4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-2-one

1-cyclopentyl-4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-2-one

Cat. No.: B5142214
M. Wt: 371.4 g/mol
InChI Key: JTIITMWGFAJSPE-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a cyclopentyl group, an oxadiazolo-pyrazine moiety, and a piperazinone ring, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

1-cyclopentyl-4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O2/c26-14-11-24(9-10-25(14)13-7-3-4-8-13)18-17(19-12-5-1-2-6-12)20-15-16(21-18)23-27-22-15/h12-13H,1-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIITMWGFAJSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=NON=C3N=C2N4CCN(C(=O)C4)C5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazolo-pyrazine core, followed by the introduction of the cyclopentyl and piperazinone groups. Common reagents used in these reactions include cyclopentylamine, various halogenated intermediates, and coupling agents. The reaction conditions often involve refluxing in solvents such as 1,4-dioxane and the use of catalysts like selenium dioxide .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process that meets the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl or piperazinone moieties using halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated intermediates, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-cyclopentyl-4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as a mitochondrial uncoupler, affecting cellular metabolic rates and energy production. The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinol
  • 4-{4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinyl}phenol

Uniqueness

Compared to similar compounds, 1-cyclopentyl-4-[6-(cyclopentylamino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]piperazin-2-one stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

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